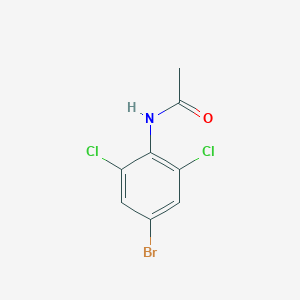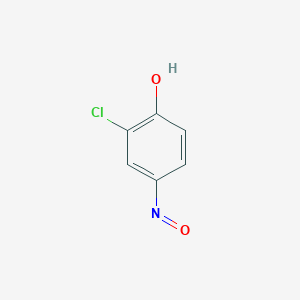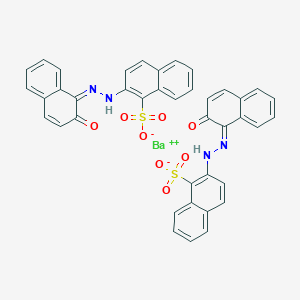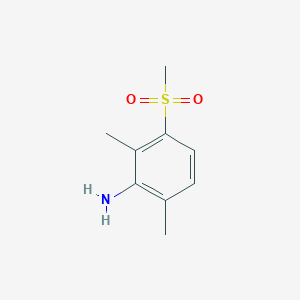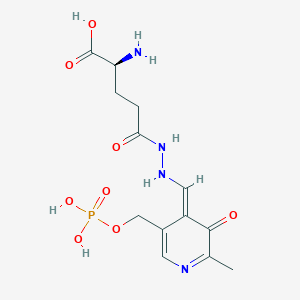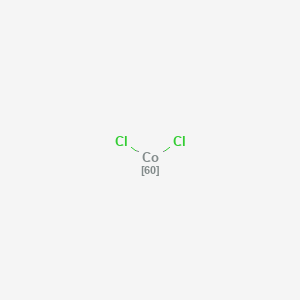
Urea, 1-neopentyl-3-phenyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-neopentyl-3-phenyl-2-thio-, also known as NPTU, is a chemical compound that has been widely used in scientific research for its unique properties. NPTU is a thio-urea derivative that has a neopentyl group and a phenyl group attached to the nitrogen and sulfur atoms, respectively. This compound has been studied extensively for its ability to bind to metal ions and its potential applications in catalysis, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of Urea, 1-neopentyl-3-phenyl-2-thio- as a ligand for metal ions involves the formation of a coordinate covalent bond between the metal ion and the sulfur atom of the thio-urea moiety. This bond is stabilized by the neopentyl and phenyl groups, which provide additional steric and electronic effects.
Effets Biochimiques Et Physiologiques
Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Urea, 1-neopentyl-3-phenyl-2-thio- in lab experiments include its ability to form stable complexes with metal ions, its unique steric and electronic properties, and its potential applications in catalysis, biochemistry, and materials science. However, the limitations of using Urea, 1-neopentyl-3-phenyl-2-thio- include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Urea, 1-neopentyl-3-phenyl-2-thio-. One potential direction is the development of new Urea, 1-neopentyl-3-phenyl-2-thio--based catalysts for organic synthesis. Another potential direction is the investigation of the biochemical and physiological effects of Urea, 1-neopentyl-3-phenyl-2-thio- in more detail. Additionally, the development of new purification techniques for Urea, 1-neopentyl-3-phenyl-2-thio- could improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of Urea, 1-neopentyl-3-phenyl-2-thio- involves the reaction of neopentyl isothiocyanate with phenylthiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of Urea, 1-neopentyl-3-phenyl-2-thio- as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
Urea, 1-neopentyl-3-phenyl-2-thio- has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Urea, 1-neopentyl-3-phenyl-2-thio- is as a ligand for metal ions in catalysis. Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used as catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Propriétés
Numéro CAS |
15093-39-7 |
|---|---|
Nom du produit |
Urea, 1-neopentyl-3-phenyl-2-thio- |
Formule moléculaire |
C12H18N2S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |
Clé InChI |
RZMMJUHZNOIBNV-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)CN=C(NC1=CC=CC=C1)S |
SMILES |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)CNC(=S)NC1=CC=CC=C1 |
Autres numéros CAS |
15093-39-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



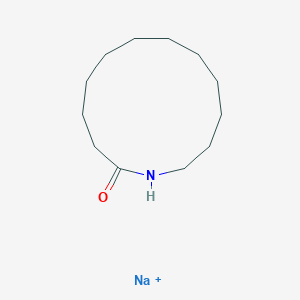

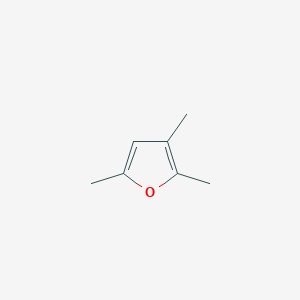
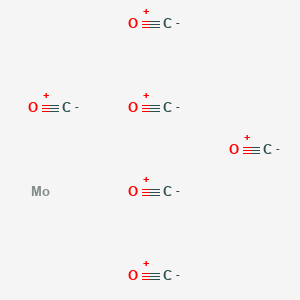
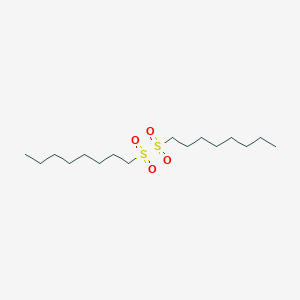
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
